

Spectroscopic Profile of Hypericin-d10: A Technical Guide

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Compound of Interest		
Compound Name:	Hypericin-d10	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hypericin-d10**, a deuterated analog of the naturally occurring photosensitizer Hypericin. Due to the limited availability of direct experimental data for **Hypericin-d10**, this document presents the well-established spectroscopic data for Hypericin and outlines the expected variations for its deuterated counterpart. This information is critical for researchers in drug development, pharmacology, and analytical chemistry who utilize stable isotope-labeled compounds for mechanistic studies, quantitative analysis, and metabolic profiling.

Introduction to Hypericin and its Deuterated Analog

Hypericin is a naphthodianthrone found in St. John's wort (Hypericum perforatum) with a range of biological activities, including antidepressant, antiviral, and anticancer properties.[1] Its function as a photosensitizer in photodynamic therapy (PDT) is of particular interest.[1] **Hypericin-d10** is a stable isotope-labeled version of Hypericin, where ten hydrogen atoms have been replaced by deuterium. This labeling is invaluable for studies requiring mass differentiation, such as mass spectrometry-based quantification and metabolism studies.[2]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for Hypericin. The expected differences for **Hypericin-d10** are also discussed.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Hypericin is characterized by highly deshielded signals for the hydroxyl protons due to strong intramolecular hydrogen bonding.[3] The exact chemical shifts are solvent-dependent.

Table 1: ¹H NMR Chemical Shifts (δ) for Hypericin

Proton Assignment	Chemical Shift (ppm) in Methanol-d4 [4]	Chemical Shift (ppm) in Acetone-d ₆ [4]
C1, C6-OH	14.68	14.75
C8, C13-OH	14.09	14.17
C9, C12–H	7.27	7.39
C2, C5–H	6.56	6.79
СН3-	2.71	2.78

Expected ¹H NMR Spectrum of **Hypericin-d10**:

Based on the structure provided by commercial suppliers, the ten deuterium atoms in **Hypericin-d10** replace the protons on the two methyl groups and the four aromatic protons on the outer rings.[5] Therefore, the signals corresponding to the methyl groups (at ~2.7-2.8 ppm) and the aromatic protons C2, C5, C9, and C12–H (at ~6.5-7.4 ppm) will be absent in the ¹H NMR spectrum of **Hypericin-d10**. The signals for the hydroxyl protons (C1, C6, C8, C13–OH) are expected to remain, although minor shifts may be observed due to the electronic effects of deuteration in the vicinity.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of Hypericin and its deuterated analog. Electrospray ionization (ESI) is a common method for analyzing these compounds.

Table 2: Mass Spectrometry Data for Hypericin



Parameter	Value
Molecular Formula	С30Н16О8[6]
Monoisotopic Mass	504.0845 u[6]
[M-H] ⁻ Ion (Negative ESI)	m/z 503[7]
[M+H]+ Ion (Positive ESI)	m/z 505.0918[6][8]
Major MS/MS Fragments of [M-H] ⁻	Not explicitly detailed in the provided results.

Expected Mass Spectrum of Hypericin-d10:

The molecular formula of **Hypericin-d10** is $C_{30}H_6D_{10}O_8$. The replacement of ten protons with ten deuterons results in a mass increase of approximately 10 Da.

• Expected Monoisotopic Mass: ~514.147 u

• Expected [M-H]⁻ Ion: m/z ~513

Expected [M+H]⁺ Ion: m/z ~515

The fragmentation pattern in tandem MS is expected to be similar to that of Hypericin, with corresponding mass shifts in the fragments containing deuterium atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Hypericin is characterized by several absorption bands in the ultraviolet and visible regions, which are responsible for its red color and photosensitizing properties.[9] The positions of these bands can be influenced by the solvent.[10]

Table 3: UV-Vis Absorption Maxima (λmax) for Hypericin



Solvent	Absorption Maxima (nm)
Methanol	588[9]
Ethanol	392, 480, 513, 552, 596[11]
General Organic Solvents	425-485 and 500-600[10]

Expected UV-Vis Spectrum of **Hypericin-d10**:

Deuteration is not expected to significantly alter the electronic transitions of the molecule. Therefore, the UV-Vis absorption spectrum of **Hypericin-d10** should be nearly identical to that of Hypericin, with similar absorption maxima and molar absorptivity.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Hypericin and its deuterated analog, based on methodologies reported in the literature.

NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum.

Methodology:

- Sample Preparation: Dissolve approximately 1-2 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆). For quantitative measurements, a known amount of an internal standard can be added.[4]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- Data Acquisition:
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
 - Use a standard pulse program for proton NMR (e.g., 'zgpr' with water suppression if necessary).[12]



- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64-1024 scans, depending on the sample concentration).[4][13]
- Set the acquisition time to at least 1-2 seconds for good resolution.[4][13]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative proton ratios.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 μg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
 - Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.



- For MS/MS analysis, select the precursor ion of interest (e.g., m/z 505 for Hypericin [M+H]+) and subject it to collision-induced dissociation (CID).[7]
- Data Analysis:
 - Determine the mass-to-charge ratio (m/z) of the molecular ion.
 - Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy

Objective: To obtain the absorption spectrum and determine the absorption maxima.

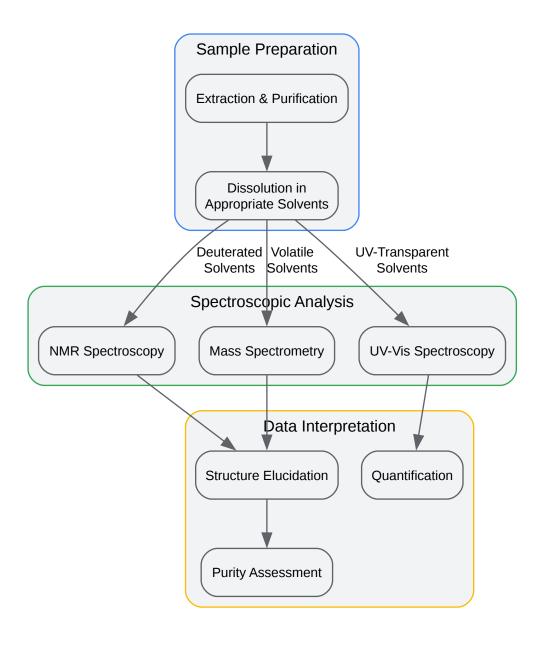
Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette filled with the solvent blank.
 - Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λmax).

Visualizations Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like Hypericin.





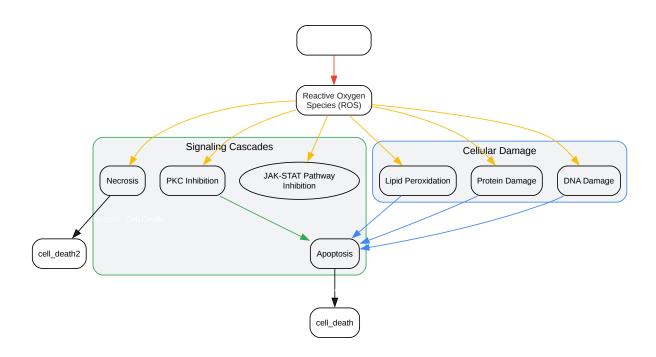
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Caption: General experimental workflow for spectroscopic analysis.

Hypericin-Induced Signaling Pathways in Photodynamic Therapy

Hypericin's efficacy in photodynamic therapy is attributed to its ability to induce multiple and interrelated signaling pathways upon photoactivation, leading to cell death.[2][14]





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Caption: Hypericin-induced signaling in photodynamic therapy.

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